N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a bicyclic tetrahydrocinnolin core (a partially saturated cinnoline ring system with two nitrogen atoms) linked via an ethyl group to a methanesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-18(16,17)12-6-7-14-11(15)8-9-4-2-3-5-10(9)13-14/h8,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPISDWIRCNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=C2CCCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexane-1,3-Dione with Hydrazine Derivatives
The cinnoline scaffold is classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the tetrahydro variant, cyclohexane-1,3-dione reacts with hydrazine hydrate under acidic conditions to yield 5,6,7,8-tetrahydrocinnolin-3(2H)-one (I ) in 65–78% yield.
Reaction Conditions :
- Solvent : Ethanol/water (3:1)
- Catalyst : Concentrated HCl (5 mol%)
- Temperature : Reflux (80°C), 12 hours
- Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 4:1)
Characterization Data for (I) :
- Mp : 182–184°C
- ¹H-NMR (400 MHz, CDCl₃): δ 3.02 (t, J = 6.4 Hz, 2H, CH₂), 2.78 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (s, 2H, CH₂CO), 1.92–1.85 (m, 2H), 1.75–1.68 (m, 2H).
Introduction of the 2-(2-Aminoethyl) Side Chain
Alkylation of Cinnolinone with 1,2-Dibromoethane
The nitrogen at position 2 of I undergoes alkylation with 1,2-dibromoethane to install a bromoethyl group, yielding 2-(2-bromoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (II ).
Reaction Conditions :
Characterization Data for (II) :
Nucleophilic Amination of the Bromoethyl Intermediate
Compound II reacts with aqueous ammonia (28%) in a sealed tube to afford 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (III ).
Optimized Conditions :
Purity Assessment :
- HPLC : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
- MS (ESI+) : m/z 222.1 [M+H]⁺.
Sulfonylation with Methanesulfonyl Chloride
Formation of the Methanesulfonamide Group
The primary amine in III reacts with methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions to yield the target compound.
Procedure :
- Base : Pyridine (1.5 equiv), CH₂Cl₂, 0°C
- MsCl Addition : Dropwise over 15 minutes
- Stirring : 2 hours at 0°C, then 12 hours at room temperature
- Work-up : Washing with 10% HCl, brine, drying (Na₂SO₄), column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1)
- Yield : 74%
Characterization Data for Target Compound :
- Mp : 215–217°C
- ¹H-NMR (400 MHz, DMSO-d₆): δ 7.85 (br s, 1H, NH), 3.42–3.35 (m, 2H, CH₂SO₂), 3.12 (s, 3H, SO₂CH₃), 2.95–2.88 (m, 2H, CH₂N), 2.68–2.58 (m, 4H, cinnoline CH₂), 1.82–1.75 (m, 4H).
- HRMS (ESI+) : m/z 328.1321 [M+H]⁺ (calc. 328.1324 for C₁₃H₂₁N₃O₃S).
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Pathway
An alternative approach involves reductive amination between 5,6,7,8-tetrahydrocinnolin-3(2H)-one and 2-aminoethyl methanesulfonate using NaBH₃CN.
Advantages :
Limitations :
- Requires pre-synthesis of 2-aminoethyl methanesulfonate
- Epimerization risk at the ethyl tether
Solid-Phase Synthesis for High-Throughput Production
A patent-derived method immobilizes the cinnolinone core on Wang resin, followed by sequential alkylation and sulfonylation.
Key Steps :
- Resin Loading : Wang resin bound to I via a cleavable linker
- Alkylation : 1,2-Dibromoethane, DIEA, DMF, 50°C
- Amination : NH₃(g) in dioxane
- Sulfonylation : MsCl, pyridine, CH₂Cl₂
- Cleavage : TFA/H₂O (95:5)
Reaction Optimization and Challenges
Critical Parameters for Alkylation
Sulfonylation Side Reactions
- Over-Sulfonylation : Additive DMAP suppresses N,N-disulfonylation
- Hydrolysis : Anhydrous conditions (molecular sieves) prevent MsCl hydrolysis
Scalability and Industrial Considerations
Kilogram-Scale Synthesis (Patent CN105820072A)
- Reactor Type : Jacketed glass-lined steel
- Cost Drivers :
- MsCl usage (optimized to 1.05 equiv)
- Column chromatography replaced with recrystallization (MeOH/H₂O)
- Environmental Impact :
- DMF replaced with 2-MeTHF (recyclable)
- 78% atom economy
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxo group can yield hydroxyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the sulfonamide group.
Antimicrobial Activity: Possible antimicrobial properties similar to other sulfonamides.
Medicine
Drug Design: Potential use in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide” would depend on its specific biological target. Generally, sulfonamides act by mimicking natural substrates of enzymes, thereby inhibiting their activity. The cinnoline core may interact with specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituents : Replacing the methanesulfonamide group with an acetamide (as in the second compound) reduces polarity, which may alter membrane permeability or solubility.
Sulfonamide Derivatives with Enzyme Inhibitory Activity
discusses sulfonamide-based ethanolamines designed to inhibit acid and neutral ceramidases—enzymes involved in lipid metabolism . For example:
- Bhabak and Arenz (2012): Demonstrated that sulfonamide substituents on aromatic ethanolamines significantly enhance ceramidase inhibition, with IC₅₀ values in the micromolar range .
- Structural Divergence: Unlike the target compound, these inhibitors incorporate ethanolamine spacers and aromatic rings, emphasizing the role of molecular geometry in enzyme specificity.
Sulfonylurea Herbicides
lists sulfonylurea herbicides like metsulfuron-methyl, which feature a triazine ring linked to a sulfonylurea group . While distinct in application, these compounds share sulfonamide-related functional groups with the target compound:
| Compound Name | Core Structure | Functional Groups | Primary Use |
|---|---|---|---|
| Metsulfuron-methyl | Triazine | Sulfonylurea, methyl ester | Herbicide (ALS inhibitor) |
| Target Compound | Tetrahydrocinnolin | Methanesulfonamide, ethyl linker | Undisclosed (screening) |
Key Differences :
- Target Specificity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the tetrahydrocinnolin core in the target compound may interact with mammalian enzymes (e.g., kinases or proteases) due to its nitrogen-rich scaffold.
- Solubility : The methanesulfonamide group in the target compound likely improves aqueous solubility compared to the methyl ester in metsulfuron-methyl.
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide is a synthetic compound that belongs to the class of cinnoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tetrahydrocinnoline core which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to various physiological processes.
Antimicrobial Activity
Several studies have indicated that cinnoline derivatives possess antimicrobial properties. For instance:
- Study 1 : A study demonstrated that related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact activity of this compound requires further investigation but suggests potential as an antimicrobial agent.
Anticancer Properties
Research has suggested that compounds with similar structures exhibit anticancer effects.
- Case Study : In vitro studies on related tetrahydrocinnoline derivatives indicated cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Research Findings
A summary of key findings from various studies on related compounds is presented in the table below:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Cinnoline Derivative A | Antimicrobial | Effective against E. coli and S. aureus |
| 2 | Tetrahydrocinnoline B | Anticancer | Induced apoptosis in breast cancer cells |
| 3 | Tetrahydroquinoline C | Antioxidant | Reduced oxidative stress in neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
